molecular formula C9H11FO5S B2518432 2-(2-Methoxyethoxy)phenyl sulfurofluoridate CAS No. 2411218-79-4

2-(2-Methoxyethoxy)phenyl sulfurofluoridate

Cat. No.: B2518432
CAS No.: 2411218-79-4
M. Wt: 250.24
InChI Key: AZFRCSNRFQXGEM-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)phenyl sulfurofluoridate is a chemical compound with the molecular formula C9H11FO4S. It is an aryl fluorosulfate, which means it contains a fluorosulfate group (SO2F) attached to an aromatic ring. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)phenyl sulfurofluoridate typically involves the reaction of 2-(2-Methoxyethoxy)phenol with sulfuryl fluoride (SO2F2). The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the fluorosulfate group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)phenyl sulfurofluoridate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or ester as the coupling partner.

Major Products Formed

Scientific Research Applications

2-(2-Methoxyethoxy)phenyl sulfurofluoridate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)phenyl sulfurofluoridate in chemical reactions involves the activation of the fluorosulfate group. This group acts as an electrophile, facilitating the attack by nucleophiles in substitution reactions. In cross-coupling reactions, the fluorosulfate group is replaced by a palladium catalyst, enabling the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyethoxy)phenyl sulfurofluoridate is unique due to its specific structure, which includes the 2-(2-Methoxyethoxy) group. This structural feature imparts distinct reactivity and properties compared to other aryl fluorosulfates. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1-fluorosulfonyloxy-2-(2-methoxyethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO5S/c1-13-6-7-14-8-4-2-3-5-9(8)15-16(10,11)12/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFRCSNRFQXGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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